Sal de trifluoroacetato del éster diacetoxiaminometilfenílico de β-alanina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Beta-Alanine diphenylmethylamineacetoxy ester trifluoroacetate salt: is a synthetic compound with a complex structure, often used in various chemical and biological research applications

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, beta-Alanine diphenylmethylamineacetoxy ester trifluoroacetate salt is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can serve as a substrate or inhibitor in biochemical assays .

Medicine: Its ability to interact with specific molecular targets makes it a valuable tool in therapeutic research .

Industry: In the industrial sector, beta-Alanine diphenylmethylamineacetoxy ester trifluoroacetate salt is used in the production of specialty chemicals and materials. Its properties make it suitable for various manufacturing processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine diphenylmethylamineacetoxy ester trifluoroacetate salt involves multiple steps, including the esterification of beta-alanine with diphenylmethylamineacetoxy and subsequent trifluoroacetate salt formation. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product’s purity and yield .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes purification steps such as recrystallization and chromatography to achieve high purity levels .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mecanismo De Acción

The mechanism of action of beta-Alanine diphenylmethylamineacetoxy ester trifluoroacetate salt involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s structure allows it to bind to active sites, influencing the activity of target molecules .

Comparación Con Compuestos Similares

Beta-Alanine: A simple amino acid with similar structural features.

Diphenylmethylamine: A compound with a related amine group.

Acetoxy Esters: Compounds with similar ester functional groups.

Uniqueness: Beta-Alanine diphenylmethylamineacetoxy ester trifluoroacetate salt is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Actividad Biológica

Beta-alanine diphenylmethylamineacetoxy ester trifluoroacetate salt is a compound derived from beta-alanine, a naturally occurring amino acid that plays a crucial role in muscle metabolism. This compound has garnered attention for its potential biological activities, particularly in enhancing athletic performance and its implications in various physiological processes.

Chemical Structure and Properties

Beta-alanine is a non-proteinogenic amino acid that serves as a precursor to carnosine, a dipeptide that buffers acid in muscles during high-intensity exercise. The specific structure of beta-alanine diphenylmethylamineacetoxy ester trifluoroacetate salt enhances its bioavailability and pharmacokinetic properties, making it an interesting subject for research.

Pharmacokinetics and Bioavailability

Recent studies have focused on the pharmacokinetics of beta-alanine formulations. A controlled-release powder blend of beta-alanine demonstrated significantly improved bioavailability compared to traditional forms. In a study involving twelve subjects, the maximum plasma concentration (C_MAX) and area under the curve (AUC) for the controlled-release formulation were found to be 1.6- and 2.1-fold higher than those of a sustained-release tablet, respectively . This increased bioavailability suggests that beta-alanine diphenylmethylamineacetoxy ester trifluoroacetate salt could provide enhanced effects with lower doses.

1. Performance Enhancement

Beta-alanine supplementation has been shown to increase muscle carnosine levels, which helps buffer hydrogen ions produced during high-intensity exercise. This buffering capacity reduces muscle fatigue and enhances performance. A meta-analysis indicated that beta-alanine supplementation can improve time to exhaustion (TTE) by approximately 13% in trained individuals .

2. Effects on Muscle Fatigue

The compound's ability to mitigate muscle acidity during exercise is critical for improving endurance. Studies have demonstrated that individuals who supplemented with beta-alanine experienced significant reductions in perceived exertion and fatigue levels during prolonged physical activity .

3. Potential Neuroprotective Effects

Emerging research suggests that beta-alanine may also exhibit neuroprotective properties. Animal studies indicate that it could reduce oxidative stress and inflammation, which are linked to neurodegenerative diseases such as Alzheimer’s . These findings open avenues for further exploration into the compound's role in neurological health.

Case Studies

Several case studies have highlighted the effectiveness of beta-alanine supplementation:

- Cycling Performance : A study involving trained cyclists showed a 13% increase in total work completed after four weeks of beta-alanine supplementation, with further improvements noted after ten weeks .

- Resistance Training : In resistance-trained individuals, supplementation led to increased training volume and improved strength gains over an eight-week period .

Research Findings Summary Table

| Study | Subject Type | Duration | Key Findings |

|---|---|---|---|

| Study 1 | Trained Cyclists | 4 weeks | 13% increase in TTE; improved performance metrics |

| Study 2 | Resistance-Trained Individuals | 8 weeks | Increased training volume; enhanced strength gains |

| Study 3 | Animal Model | Various | Reduced oxidative stress; potential neuroprotective effects |

Propiedades

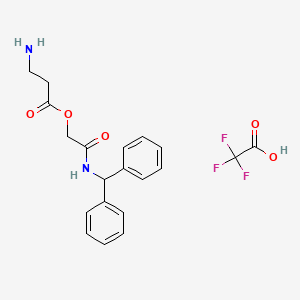

IUPAC Name |

[2-(benzhydrylamino)-2-oxoethyl] 3-aminopropanoate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3.C2HF3O2/c19-12-11-17(22)23-13-16(21)20-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15;3-2(4,5)1(6)7/h1-10,18H,11-13,19H2,(H,20,21);(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLHOFTYMRTIRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)COC(=O)CCN.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373138 |

Source

|

| Record name | Trifluoroacetic acid--2-[(diphenylmethyl)amino]-2-oxoethyl beta-alaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204063-33-2 |

Source

|

| Record name | Trifluoroacetic acid--2-[(diphenylmethyl)amino]-2-oxoethyl beta-alaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.